(2,6-Dinitrophenyl) 2,6-difluorobenzoate
Description
(2,6-Dinitrophenyl) 2,6-difluorobenzoate is an aromatic ester composed of two distinct functional groups:
- 2,6-Difluorobenzoate moiety: A benzoic acid derivative with fluorine substituents at the 2 and 6 positions.
- 2,6-Dinitrophenyl group: A phenol derivative with nitro groups at the 2 and 6 positions.
Properties
IUPAC Name |
(2,6-dinitrophenyl) 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F2N2O6/c14-7-3-1-4-8(15)11(7)13(18)23-12-9(16(19)20)5-2-6-10(12)17(21)22/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFXCXPOZFUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dinitrophenyl) 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2,6-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dinitrophenyl) 2,6-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,6-diaminophenyl 2,6-difluorobenzoate.
Hydrolysis: 2,6-difluorobenzoic acid and 2,6-dinitrophenol.
Scientific Research Applications
(2,6-Dinitrophenyl) 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,6-difluorobenzoate moiety into target molecules.
Biology: Employed in the study of enzyme kinetics and inhibition, particularly in assays involving esterases and hydrolases.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Dinitrophenyl) 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, depending on the context of its use. For example, in enzyme inhibition studies, the ester bond of this compound can be hydrolyzed by esterases, leading to the formation of 2,6-difluorobenzoic acid and 2,6-dinitrophenol, which can then interact with the enzyme’s active site .
Comparison with Similar Compounds
Key Properties (Inferred from Analogous Compounds):
- Electrophilic reactivity : The nitro groups enhance susceptibility to nucleophilic substitution, while fluorine atoms modulate electronic effects.
- Stability: Fluorine substituents improve thermal and chemical stability compared to non-fluorinated analogs.
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Methyl 2,6-difluorobenzoate is a simpler ester with lower molecular weight and well-characterized physicochemical properties, making it a versatile intermediate in organic synthesis .
- Di-n-butyltin 2,6-difluorobenzoate demonstrates the impact of metal coordination on bioactivity, showing superior antitumor effects compared to cisplatin .
Functional Comparison
Physicochemical Properties
- Solubility and Stability : Fluorine substituents reduce polarity, enhancing lipid solubility and thermal stability. Sodium 2,6-difluorobenzoate, for example, is water-soluble and stable under ambient conditions .
- Reactivity : Nitro groups increase electrophilicity, making (2,6-dinitrophenyl) 2,6-difluorobenzoate more reactive toward nucleophiles than methyl or indolyl esters.
Coordination Chemistry
2,6-Difluorobenzoate ligands exhibit diverse coordination modes with lanthanides. For example, Er(III) complexes with 2,6-difluorobenzoate form fluoro-bridged chains, highlighting its utility in materials science . The nitro group in this compound may sterically hinder metal coordination compared to simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
